Diethyl trans-1,2-cyclopropanedicarboxylate

Description

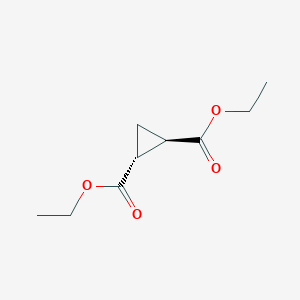

Structure

3D Structure

Properties

IUPAC Name |

diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-3-12-8(10)6-5-7(6)9(11)13-4-2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXLDHZFJMXLFJU-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H]1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30471027 | |

| Record name | Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889461-58-9, 3999-55-1 | |

| Record name | 1,2-Diethyl (1R,2R)-1,2-cyclopropanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889461-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Analysis of the 1H NMR Spectrum of Diethyl trans-1,2-cyclopropanedicarboxylate

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of diethyl trans-1,2-cyclopropanedicarboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation.

Introduction

This compound is a key building block in organic synthesis, valued for its stereochemically defined cyclopropane ring. The strained three-membered ring and the presence of two ester functionalities make it a versatile substrate for the synthesis of complex molecular architectures. Accurate structural confirmation is paramount, and 1H NMR spectroscopy is a primary tool for this purpose. This guide will dissect the 1H NMR spectrum of the trans isomer, providing a clear interpretation of its features.

Quantitative 1H NMR Data

The 1H NMR spectrum of this compound was recorded on a 300 MHz spectrometer in deuterated chloroform (CDCl3). The resulting data are summarized in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 4.20 | Quartet (q) | 7.1 | 4H | -OCH2CH3 |

| 2.27 – 2.17 | Multiplet (m) | - | 2H | Cyclopropyl CH |

| 1.55 – 1.41 | Multiplet (m) | - | 2H | Cyclopropyl CH2 |

| 1.32 | Triplet (t) | 7.1 | 6H | -OCH2CH3 |

Interpretation of the Spectrum

The 1H NMR spectrum of this compound exhibits four distinct signals, each corresponding to a unique set of protons in the molecule.

-

Ethyl Ester Protons : The two signals for the ethyl groups are characteristic. The methylene protons (-OCH2 CH3) appear as a quartet at 4.20 ppm due to coupling with the adjacent methyl protons.[1] The methyl protons (-OCH2CH3 ) resonate as a triplet at 1.32 ppm, a result of being split by the neighboring methylene protons.[1] The coupling constant for both the quartet and the triplet is 7.1 Hz, a typical value for free-rotating ethyl groups. The integration values of 4H and 6H for the methylene and methyl protons, respectively, are consistent with the presence of two equivalent ethyl ester groups.

-

Cyclopropyl Protons : The protons on the cyclopropane ring give rise to two multiplets in the upfield region of the spectrum. The two methine protons (CH -COOEt), being chemically and magnetically equivalent in the trans configuration, appear as a multiplet between 2.27 and 2.17 ppm.[1] The two methylene protons of the cyclopropane ring (CH2 ) are diastereotopic and are expected to be non-equivalent. They appear as a multiplet between 1.55 and 1.41 ppm.[1] The complex splitting patterns of these cyclopropyl protons are a result of both geminal and vicinal (cis and trans) couplings.

Experimental Protocol

The following protocol outlines the standard procedure for acquiring the 1H NMR spectrum of this compound.

1. Sample Preparation:

- Weigh approximately 5-10 mg of this compound.

- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

- Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Parameters:

- Spectrometer: 300 MHz NMR Spectrometer

- Solvent: CDCl3

- Temperature: 298 K (25 °C)

- Pulse Sequence: Standard single-pulse experiment (zg30)

- Number of Scans: 16-32 (depending on sample concentration)

- Relaxation Delay: 1.0 s

- Acquisition Time: ~3-4 s

- Spectral Width: ~10-12 ppm

3. Data Processing:

- Apply a Fourier transform to the free induction decay (FID).

- Phase correct the resulting spectrum.

- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

- Integrate the signals to determine the relative number of protons.

- Analyze the multiplicities and coupling constants.

Logical Relationships of Protons

The following diagram illustrates the structure of this compound and the coupling relationships between the different sets of protons.

Caption: Molecular structure and proton coupling in this compound.

Conclusion

The 1H NMR spectrum of this compound is consistent with its proposed structure. The chemical shifts, multiplicities, and integration values of the signals provide unambiguous evidence for the presence of two equivalent ethyl ester groups and a trans-substituted cyclopropane ring. This guide serves as a comprehensive reference for the analysis and interpretation of the 1H NMR spectrum of this important synthetic intermediate.

References

A Technical Guide to the ¹³C NMR Characterization of Diethyl trans-1,2-cyclopropanedicarboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the ¹³C Nuclear Magnetic Resonance (NMR) characterization of diethyl trans-1,2-cyclopropanedicarboxylate. It includes predicted spectral data based on analogous structures, a detailed experimental protocol for data acquisition, and a structural diagram for reference.

Molecular Structure and Carbon Numbering

The structure of this compound contains five unique carbon environments. The numbering scheme used for the assignment of ¹³C NMR signals is presented in the diagram below. Due to the molecule's symmetry, the two ethyl ester groups are chemically equivalent, as are the two methine carbons of the cyclopropane ring.

Caption: Structure of this compound with carbon numbering.

¹³C NMR Spectral Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound in deuterated chloroform (CDCl₃). The chemical shifts for the cyclopropane ring (C1, C2, C3) and carbonyl carbons (C4) are derived from the experimentally determined values for the analogous compound, dimethyl trans-1,2-cyclopropanedicarboxylate.[1][2][3] The shifts for the ethyl groups (C5, C6) are predicted based on standard chemical shift ranges for ethyl esters.[4][5]

| Carbon Atom | Chemical Environment | Predicted Chemical Shift (δ, ppm) |

| C1, C2 | -CH (Cyclopropane) | 22 - 25 |

| C3 | -CH₂ (Cyclopropane) | 14 - 16 |

| C4 | -C=O (Ester) | 170 - 173 |

| C5 | -O-CH₂ (Ethyl) | 60 - 62 |

| C6 | -CH₃ (Ethyl) | 13 - 15 |

Note: The solvent signal for CDCl₃ typically appears as a triplet at approximately 77 ppm.[4]

Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a standard protocol for acquiring a proton-decoupled ¹³C NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

-

Analyte: Weigh approximately 10-50 mg of this compound.

-

Solvent: Dissolve the sample in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03-0.1% tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).

-

NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

2. Instrument and Parameters:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Nucleus Observed: ¹³C

-

Frequency: Approximately 100 MHz (for a 400 MHz ¹H instrument).

-

Temperature: 298 K (25 °C).

3. Data Acquisition:

-

Pulse Sequence: A standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for accurate integration, especially for quaternary carbons, though this is not a primary concern for routine characterization.[6]

-

Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.[7]

-

Spectral Width (SW): 0 to 220 ppm, which covers the typical range for organic molecules.[5]

4. Data Processing:

-

Fourier Transform: Apply an exponential line broadening factor (LB) of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually or automatically phase correct the spectrum.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the residual CDCl₃ solvent peak to 77.16 ppm.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks.

The logical workflow for this experimental process is illustrated below.

Caption: Experimental workflow for ¹³C NMR analysis.

References

- 1. Dimethyl trans-1,2-cyclopropanedicarboxylate | C7H10O4 | CID 6429599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DIMETHYL TRANS-1,2-CYCLOPROPANEDICARBOXYLATE(826-35-7) 1H NMR [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on Diethyl trans-1,2-cyclopropanedicarboxylate

This guide provides essential physicochemical data for Diethyl trans-1,2-cyclopropanedicarboxylate, a key reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below. This data is critical for reaction stoichiometry, analytical characterization, and formulation development.

| Property | Value |

| Molecular Formula | C9H14O4[1][2][3] |

| Molecular Weight | 186.21 g/mol [1][2][3][4] |

| CAS Number | 3999-55-1[1][2][3][4] |

Experimental Protocols

Detailed experimental protocols involving this compound can be found in various scientific literature. One notable synthesis method involves the reaction of bis(acetonitrile)bis(diethyl fumarate)cobalt(0) with dibromomethane[4]. For analytical purposes, techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to ascertain purity and structural integrity.

Logical Relationships in Synthesis

The following diagram illustrates a generalized logical workflow for the synthesis and application of this compound.

Caption: A generalized workflow illustrating the synthesis and subsequent application of this compound in a research and development context.

References

An In-depth Technical Guide to the Stereochemistry of Diethyl trans-1,2-cyclopropanedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of diethyl trans-1,2-cyclopropanedicarboxylate. It details the nature of its stereoisomers, methods for the synthesis of the racemic mixture, and protocols for the chiral resolution of its enantiomers. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed experimental procedures and collated quantitative data to support further investigation and application of this chiral building block.

Introduction: Stereochemical Profile

This compound is a chiral molecule possessing a rigid cyclopropane core. The "trans" configuration dictates that the two diethyl carboxylate groups are situated on opposite sides of the plane formed by the three-membered ring. This arrangement results in a racemic mixture, an equimolar composition of two non-superimposable mirror images known as enantiomers. These enantiomers are specifically designated as (1R,2R)-diethyl cyclopropane-1,2-dicarboxylate and (1S,2S)-diethyl cyclopropane-1,2-dicarboxylate.[1] The unique conformational constraints of the cyclopropane ring make these enantiomers stable and valuable chiral synthons in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.

The separation of these enantiomers or their direct asymmetric synthesis is paramount for applications where specific stereoisomerism is critical for biological activity and to meet regulatory standards.

Molecular Structure and Chirality

The chirality of this compound arises from the two stereogenic centers at the C1 and C2 positions of the cyclopropane ring. The trans arrangement of the substituents prevents the molecule from having a plane of symmetry, thus rendering it chiral.

Caption: Relationship between the racemic mixture and its constituent enantiomers.

Physicochemical and Stereochemical Data

The following table summarizes the key physicochemical and stereochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₄O₄ | [2] |

| Molecular Weight | 186.21 g/mol | [2] |

| Appearance | Liquid | [2] |

| Boiling Point | 70-75 °C at 1 mmHg | [2] |

| Density | 1.061 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.441 | [2] |

| CAS Number (Racemate) | 3999-55-1 | [2][3] |

| Enantiomers | (1R,2R)-diethyl cyclopropane-1,2-dicarboxylate and (1S,2S)-diethyl cyclopropane-1,2-dicarboxylate | [1] |

Synthesis of Racemic this compound

The synthesis of racemic this compound can be achieved through the cyclopropanation of diethyl fumarate. A notable method involves the reaction of a cobalt(0) complex of diethyl fumarate with dibromomethane.[2]

Caption: Synthesis of the racemic mixture via cobalt-catalyzed cyclopropanation.

Experimental Protocol: Cobalt-Catalyzed Cyclopropanation

This protocol is based on the general description of the reaction of bis(acetonitrile)bis(diethyl fumarate)cobalt(0) with dibromomethane.[2]

Materials:

-

Diethyl fumarate

-

Cobalt(II) bromide

-

Acetonitrile

-

Zinc dust

-

Dibromomethane

-

Anhydrous solvent (e.g., Tetrahydrofuran)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Cobalt(0) Complex: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a mixture of cobalt(II) bromide and zinc dust in anhydrous acetonitrile is stirred. To this suspension, diethyl fumarate is added. The mixture is stirred at room temperature until the formation of the bis(acetonitrile)bis(diethyl fumarate)cobalt(0) complex is complete, indicated by a color change.

-

Cyclopropanation Reaction: The freshly prepared cobalt(0) complex solution is cooled to a specified temperature (e.g., 0 °C). Dibromomethane is then added dropwise to the stirred solution.

-

Reaction Monitoring and Work-up: The reaction progress is monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Chiral Resolution of Enantiomers

The separation of the (1R,2R) and (1S,2S) enantiomers can be effectively achieved by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as Chiralcel OD and Chiralcel OJ, have been shown to be effective for the resolution of various trans-1,2-disubstituted cyclopropanes.[4] An alternative approach involves the enzymatic hydrolysis of the racemic diester, which can proceed with high enantioselectivity.

Experimental Protocol: Chiral HPLC Resolution

The following protocol is adapted from the successful resolution of closely related amido esters derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid.

Caption: Workflow for the chiral HPLC resolution of enantiomers.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a UV detector.

-

Chiral Stationary Phase: Chiralpak IA column.

-

Mobile Phase: A mixture of n-hexane and 2-propanol (isopropanol), typically in a ratio of 93:7.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 20 °C.

-

Detection: UV at 215 nm.

Procedure:

-

Sample Preparation: Prepare a dilute solution of racemic this compound in the mobile phase.

-

Equilibration: Equilibrate the Chiralpak IA column with the mobile phase at the specified flow rate and temperature until a stable baseline is achieved.

-

Injection and Analysis: Inject the prepared sample onto the column and record the chromatogram. The two enantiomers should elute as separate peaks.

-

Data Analysis: Determine the retention times (t_R), peak areas, and calculate the resolution factor (R_s) and enantiomeric excess (ee) of each peak.

Expected Results:

Based on the analysis of similar compounds, baseline separation of the two enantiomers is expected. The elution order of the (1R,2R) and (1S,2S) enantiomers would need to be determined by analyzing a sample of a known pure enantiomer, if available.

Conclusion

This technical guide has outlined the key stereochemical aspects of this compound. The provided information on its synthesis and chiral resolution, including detailed experimental protocols and tabulated data, serves as a foundational resource for its application in stereoselective synthesis. The methodologies described for chiral HPLC offer a robust approach for the analytical and preparative separation of its enantiomers, which is crucial for the development of enantiopure compounds in the pharmaceutical and agrochemical industries. Further research into the asymmetric synthesis of this compound could provide more direct routes to the individual enantiomers.

References

- 1. (+/-)-trans-1,2-Cyclopropanedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. ジエチル trans-1,2-シクロプロパンジカルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. CAS 3999-55-1 | this compound - Synblock [synblock.com]

- 4. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

Diethyl trans-1,2-cyclopropanedicarboxylate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of a Versatile Scaffold for Conformationally Constrained Analogs in Neuroscience Research

Diethyl trans-1,2-cyclopropanedicarboxylate is a commercially available diester that serves as a pivotal building block in the synthesis of a variety of molecular structures, most notably as a rigid scaffold for creating conformationally restricted analogs of bioactive molecules. Its rigid cyclopropane core allows for the precise spatial orientation of functional groups, making it an invaluable tool for medicinal chemists and pharmacologists, particularly in the field of neuroscience. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthetic applications, and its significant role in the development of selective ligands for metabotropic glutamate receptors (mGluRs).

Commercial Availability

This compound is readily available from several reputable chemical suppliers. The typical purity offered is 96% or higher, suitable for most research and development applications. The following table summarizes the offerings from major suppliers.

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | 157295 | 97% | 5 g, 25 g |

| TCI America | D1887 | >96.0% | 5 g, 25 g |

| Synblock | CB10288 | >98% | Inquire for details |

| CP Lab Safety | min 97% | 100 g |

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided in the table below. This data is essential for proper handling, storage, and for planning chemical reactions.

| Property | Value | Reference |

| CAS Number | 3999-55-1 | |

| Molecular Formula | C₉H₁₄O₄ | [1] |

| Molecular Weight | 186.21 g/mol | [1] |

| Appearance | Liquid | |

| Boiling Point | 70-75 °C at 1 mmHg | |

| Density | 1.061 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.441 | |

| Flash Point | 98.0 °C (208.4 °F) - closed cup | |

| Storage | Store in a dry, sealed place. | [1] |

| Safety | Combustible liquid. Wear protective gloves and eye/face protection. |

Core Application: A Scaffold for Conformationally Restricted Glutamate Analogs

The primary utility of this compound in drug discovery lies in its use as a rigid scaffold to synthesize conformationally restricted analogs of the neurotransmitter glutamate.[2][3][4] The cyclopropane ring constrains the geometry of the two carboxyl groups, mimicking specific conformations of glutamate and thereby providing selectivity for different subtypes of glutamate receptors.

Targeting Metabotropic Glutamate Receptors (mGluRs)

Metabotropic glutamate receptors are a class of G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission in the central nervous system.[5] They are considered important therapeutic targets for a range of neurological and psychiatric disorders, including anxiety, chronic pain, and schizophrenia.[6] The development of subtype-selective ligands for mGluRs is a key objective in modern medicinal chemistry.

The trans-1,2-dicarboxycyclopropane skeleton has been successfully incorporated into a variety of potent and selective mGluR ligands. For instance, derivatives of (2S,1'S,2'S)-2-(carboxycyclopropyl)glycine (L-CCG-I), a conformationally restricted glutamate analog, have been shown to be selective mGluR2 agonists.[5]

Below is a diagram illustrating the general signaling pathway of Group II mGluRs (mGluR2/3), which are the primary targets for many of the glutamate analogs derived from this compound.

References

- 1. CAS 3999-55-1 | this compound - Synblock [synblock.com]

- 2. Synthesis of novel conformationally restricted L-glutamate analogues - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 4. Synthesis and biological activities of conformationally restricted cyclopentenyl-glutamate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological characterization of conformationally restricted 2-amino-Adipic acid analogs and carboxycyclopropyl glycines as selective metabotropic glutamate 2 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ionotropic and metabotropic glutamate receptor structure and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Safety Landscape of Di-ethyl trans-1,2-cyclopropanedicarboxylate: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the safety and handling precautions for Di-ethyl trans-1,2-cyclopropanedicarboxylate, a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices when handling this compound.

Executive Summary

Di-ethyl trans-1,2-cyclopropanedicarboxylate is a combustible liquid that can cause skin and eye irritation and may lead to respiratory irritation. While comprehensive toxicological data is limited, available information suggests low acute toxicity. Nevertheless, strict adherence to safety protocols, including the use of personal protective equipment and proper ventilation, is essential to minimize exposure and ensure a safe working environment. This guide outlines the known hazards, provides recommendations for safe handling and storage, and details appropriate emergency procedures.

Hazard Identification and Classification

Di-ethyl trans-1,2-cyclopropanedicarboxylate is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

It is a combustible liquid but is not considered a significant fire risk under standard laboratory conditions. Upon combustion, it may emit corrosive fumes.

Quantitative Safety Data

The following table summarizes the available quantitative safety data for Di-ethyl trans-1,2-cyclopropanedicarboxylate. It is important to note that detailed toxicological studies for this compound are not widely available. The acute toxicity values are based on Acute Toxicity Estimates (ATE).

| Parameter | Value | Reference |

| Physical State | Liquid | |

| Appearance | Light yellow | |

| Odor | Odorless | |

| Molecular Formula | C₉H₁₄O₄ | |

| Molecular Weight | 186.21 g/mol | |

| Boiling Point | 70 - 75 °C @ 1 mmHg | |

| Flash Point | 98 °C / 208.4 °F (closed cup) | |

| Density | 1.060 - 1.061 g/mL at 25 °C | |

| Refractive Index | n20/D 1.441 | |

| Oral LD50 (ATE) | > 2000 mg/kg | |

| Dermal LD50 (ATE) | > 2000 mg/kg | |

| Vapor LC50 (ATE) | > 20 mg/l | |

| Storage Class | 10 - Combustible liquids |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of Di-ethyl trans-1,2-cyclopropanedicarboxylate are not publicly available. However, the provided Acute Toxicity Estimate (ATE) data (Oral and Dermal LD50 > 2000 mg/kg) suggests that the compound has been evaluated according to standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

A general methodology for an acute oral toxicity study (based on OECD Guideline 423) would involve the following steps:

-

Animal Selection: A small group of a single rodent species (typically female rats) is used.

-

Dosage: A stepwise procedure is used with a starting dose based on available information. Subsequent dosing depends on the observed outcome. For a substance with an expected LD50 > 2000 mg/kg, a limit test at this dose level would typically be performed.

-

Administration: The test substance is administered in a single dose by gavage using a stomach tube.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Data Analysis: The LD50 is estimated based on the observed mortality at different dose levels.

Safe Handling and Storage

5.1. Personal Protective Equipment (PPE)

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

-

Hand Protection: Wear suitable protective gloves.

-

Skin and Body Protection: Wear protective clothing to prevent skin contact.

5.2. Engineering Controls

-

Use only outdoors or in a well-ventilated area. A local exhaust ventilation system is recommended.

5.3. General Hygiene Practices

-

Avoid all personal contact, including inhalation.

-

Wash hands thoroughly with soap and water after handling.

-

Do not eat, drink, or smoke when handling this chemical.

-

Contaminated work clothing should be laundered separately before reuse.

5.4. Storage

-

Keep containers securely sealed when not in use.

-

Store in a dry, cool, and well-ventilated place.

-

Avoid physical damage to containers.

-

Incompatible materials to avoid include acids, bases, reducing agents, and oxidizing agents.

Emergency Procedures

6.1. Spills and Leaks

-

Minor Spills: Clean up spills immediately. Absorb the spill with inert material such as sand, earth, or vermiculite and place it in a suitable, labeled container for disposal.

-

Major Spills: Evacuate the area and move upwind. Alert the fire brigade and inform them of the location and nature of the hazard. Wear a breathing apparatus and protective gloves. Prevent the spillage from entering drains or water courses.

6.2. First Aid Measures

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Drink plenty of water. If possible, drink milk afterward. Seek immediate medical assistance.

6.3. Fire-Fighting Measures

-

The substance is not considered a significant fire risk; however, containers may burn.

-

Use extinguishing media appropriate for the surrounding fire.

-

Firefighters should wear self-contained breathing apparatus and full protective gear.

-

Thermal decomposition can lead to the release of irritating gases and vapors.

Visualizations

Caption: General laboratory workflow for handling Di-ethyl trans-1,2-cyclopropanedicarboxylate.

The Genesis of a Cornerstone in Synthesis: A Technical Guide to the Discovery and History of Cyclopropanedicarboxylates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropane ring, a fundamental three-membered carbocycle, has long captivated chemists with its unique stereoelectronic properties and inherent ring strain. This strained architecture imparts a high degree of reactivity and specific conformational rigidity, making cyclopropane-containing molecules highly valuable scaffolds in medicinal chemistry and materials science. Among the diverse range of substituted cyclopropanes, cyclopropanedicarboxylates have emerged as pivotal intermediates in the synthesis of complex molecular targets. Their discovery and the subsequent evolution of their synthesis represent a significant chapter in the history of organic chemistry. This technical guide provides an in-depth exploration of the discovery and historical development of cyclopropanedicarboxylates, detailing the seminal synthetic methodologies and key experimental protocols.

The Dawn of Cyclopropane Chemistry and the First Synthesis of a Cyclopropanedicarboxylate

The journey into the chemistry of cyclopropanes began in the late 19th century. In 1881, the Austrian chemist August Freund reported the first synthesis of the parent cyclopropane molecule through an intramolecular Wurtz coupling of 1,3-dibromopropane using sodium. This landmark achievement laid the foundation for the exploration of three-membered ring systems.

Just a few years later, in 1884, the English chemist William Henry Perkin Jr. achieved the first synthesis of a substituted cyclopropane derivative, specifically a cyclopropanedicarboxylate.[1] His pioneering work involved the intramolecular condensation of diethyl malonate with 1,2-dibromoethane using sodium ethylate as the base.[1] This reaction, which yielded diethyl cyclopropane-1,1-dicarboxylate, marked the birth of a class of compounds that would become indispensable in organic synthesis.

Evolution of Synthetic Methodologies

While Perkin's initial synthesis was groundbreaking, the reported yields were modest, typically in the range of 27-29%.[1] A significant portion of the reactants was consumed in a competing intermolecular reaction, leading to the formation of tetraethyl butane-1,1,4,4-tetracarboxylate as a major by-product.[1] This limitation spurred further research to improve the efficiency and practicality of cyclopropanedicarboxylate synthesis.

A notable improvement came with the work of A. W. Dox and L. Yoder in 1921, who were able to increase the yield of Perkin's original method to 40%.[1] Later, the use of potassium carbonate as the base, in place of sodium alcoholate, was shown to significantly enhance the yield of dimethyl cyclopropane-1,1-dicarboxylate to 73% when using 1,2-dibromoethane.[1]

The substitution of the more expensive 1,2-dibromoethane with the industrially available and cheaper 1,2-dichloroethane was another important development. However, this initially led to an increase in the formation of the undesired by-product.[1] A significant breakthrough in addressing these challenges was the application of phase-transfer catalysis. The use of a phase-transfer catalyst in a one-pot reaction of diethyl malonate with 1,2-dibromoethane and concentrated alkali allows for the efficient synthesis of cyclopropane-1,1-dicarboxylic acid with yields reported between 66% and 73%.[2]

Data Presentation

The following tables summarize the physical properties of key cyclopropanedicarboxylates and a comparison of the yields of various synthetic methods for diethyl cyclopropane-1,1-dicarboxylate.

Table 1: Physical Properties of Key Cyclopropanedicarboxylates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) | Solubility |

| Diethyl 1,1-cyclopropanedicarboxylate | 1559-02-0 | C9H14O4 | 186.21 | 134-136 (lit.)[3][4] | 94-96 / 10 mmHg (lit.)[3][4] | 1.055 (lit.)[3][4] | 1.433 (lit.)[3] | - |

| Cyclopropane-1,1-dicarboxylic acid | 598-10-7 | C5H6O4 | 130.10 | 134-136 (lit.)[5][6] | - | - | - | Soluble in methanol (1 g/10 mL)[6] |

| Diethyl trans-1,2-cyclopropanedicarboxylate | 3999-55-1 | C9H14O4 | 186.21 | - | 70-75 / 1 mmHg (lit.) | 1.061 (lit.) | 1.441 (lit.) | - |

Table 2: Comparison of Synthetic Methods for Diethyl Cyclopropane-1,1-dicarboxylate

| Method | Base | Alkylating Agent | Catalyst | Reported Yield (%) | Year | Investigators |

| Intramolecular Condensation | Sodium Ethylate | 1,2-Dibromoethane | None | 27-29[1] | 1884 | W. H. Perkin Jr. |

| Improved Intramolecular Condensation | Sodium Ethylate | 1,2-Dibromoethane | None | 40[1] | 1921 | A. W. Dox & L. Yoder |

| Potassium Carbonate Method | Potassium Carbonate | 1,2-Dibromoethane | None | 73 (for dimethyl ester)[1] | 1977 | D. A. White |

| Phase-Transfer Catalysis | 50% aq. NaOH | 1,2-Dibromoethane | Triethylbenzylammonium chloride | 66-73 (for diacid)[2] | 1977 | R. K. Singh & S. Danishefsky |

| Improved Potassium Carbonate Method | Potassium Carbonate | 1,2-Dichloroethane | None | up to 85[1] | - | - |

| Sodium Ethylate in DMF | Sodium Ethylate | 1,2-Dichloroethane | None | 68.1-85.8[1] | - | - |

| Phase-Transfer Catalysis (DMSO) | K2CO3 | 1,2-Dibromoethane | Tetrabutylammonium bromide | 90[3] | - | - |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of cyclopropane-1,1-dicarboxylic acid using a phase-transfer catalysis method, adapted from Organic Syntheses.[2]

Synthesis of Cyclopropane-1,1-dicarboxylic acid

-

Materials:

-

Diethyl malonate

-

1,2-Dibromoethane

-

50% aqueous Sodium Hydroxide

-

Triethylbenzylammonium chloride

-

Concentrated Hydrochloric Acid

-

Ether

-

Brine

-

Magnesium Sulfate (anhydrous)

-

Activated Carbon

-

-

Procedure:

-

To a 2-L, three-necked flask equipped with a mechanical stirrer, add a 1-L solution of 50% aqueous sodium hydroxide.

-

At 25°C, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride to the stirred solution.

-

To this vigorously stirred suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once. An exothermic reaction will cause the temperature to rise to approximately 65°C.

-

Continue vigorous stirring for 2 hours.

-

Transfer the contents of the flask to a 4-L Erlenmeyer flask, rinsing the reaction flask with three 75-mL portions of water.

-

Cool the mixture in an ice bath to 15°C and carefully acidify by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

-

Transfer the acidified solution to a 4-L separatory funnel and extract three times with 900 mL of ether.

-

Saturate the aqueous layer with sodium chloride and extract three more times with 500 mL of ether.

-

Combine the ether layers, wash with 1 L of brine, dry over anhydrous magnesium sulfate, and decolorize with activated carbon.

-

Filter the solution and evaporate the ether under reduced pressure to yield crude cyclopropane-1,1-dicarboxylic acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., benzene-hexanes) to obtain pure cyclopropane-1,1-dicarboxylic acid as white crystals. The reported yield is 43.1–47.9 g (66–73%), with a melting point of 137–140°C.[2]

-

Mandatory Visualization

As cyclopropanedicarboxylates are primarily utilized as synthetic intermediates, a signaling pathway diagram is not applicable. Instead, the following diagram illustrates the experimental workflow for the synthesis and purification of cyclopropane-1,1-dicarboxylic acid via phase-transfer catalysis.

Caption: Experimental workflow for the synthesis of cyclopropane-1,1-dicarboxylic acid.

Conclusion

The discovery of cyclopropanedicarboxylates by William Henry Perkin Jr. in 1884 was a pivotal moment in organic chemistry, opening the door to the synthesis and utilization of strained three-membered ring systems. Over the past century, synthetic methodologies have evolved dramatically, from the low-yielding initial reports to highly efficient and scalable processes employing phase-transfer catalysis. This progression has solidified the role of cyclopropanedicarboxylates as indispensable building blocks in the construction of a wide array of complex molecules, particularly in the realm of drug discovery and development. The continued refinement of synthetic routes to these valuable intermediates will undoubtedly fuel further innovation in chemical synthesis and medicinal chemistry.

References

- 1. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Diethyl 1,1-cyclopropanedicarboxylate | 1559-02-0 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. Cyclopropane-1,1-dicarboxylic acid 97 598-10-7 [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Diastereoselective Synthesis of Cyclopropanes Using Diethyl trans-1,2-cyclopropanedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the diastereoselective synthesis of functionalized cyclopropanes, beginning with the readily available starting material, diethyl trans-1,2-cyclopropanedicarboxylate. The described multi-step synthetic pathway leverages a substrate-directed Simmons-Smith cyclopropanation to achieve high diastereoselectivity.

Application Notes

The synthesis of stereochemically defined cyclopropanes is of significant interest in medicinal chemistry and drug development, as the cyclopropane motif can impart unique conformational constraints, metabolic stability, and biological activity to molecules. This document outlines a reliable strategy for the diastereoselective synthesis of substituted cyclopropanes. The key principle of this approach is the conversion of the achiral starting material, this compound, into a chiral allylic alcohol intermediate. The stereocenter of this intermediate then directs the diastereoselectivity of a subsequent cyclopropanation reaction.

The overall synthetic strategy involves three key stages:

-

Reduction of the Starting Material: this compound is reduced to the corresponding diol, trans-1,2-bis(hydroxymethyl)cyclopropane. This transformation creates the foundational symmetric diol for subsequent asymmetric modification.

-

Formation of a Chiral Allylic Alcohol: The symmetric diol is then converted into a chiral allylic alcohol. A highly effective method for this is desymmetrization, for instance, through an asymmetric reaction on a derivative of the diol. For example, the diol can be oxidized to the dialdehyde, which is then subjected to a Wittig-type olefination to generate a divinyl carbinol. A subsequent Sharpless asymmetric epoxidation can then selectively epoxidize one of the two vinyl groups, yielding a chiral epoxy alcohol, which can be readily converted to the desired chiral allylic alcohol.

-

Diastereoselective Cyclopropanation: The hydroxyl group of the chiral allylic alcohol serves as a directing group in a Simmons-Smith cyclopropanation reaction. This directed reaction proceeds with high diastereoselectivity, affording a protected bicyclopropane derivative with excellent stereocontrol. The zinc reagent coordinates to the hydroxyl group, delivering the methylene group to the double bond from the same face as the directing hydroxyl group.

This methodology provides a versatile route to enantioenriched cyclopropyl building blocks that can be further elaborated into more complex molecular architectures for drug discovery and development.

Experimental Protocols

Protocol 1: Reduction of this compound to trans-1,2-Bis(hydroxymethyl)cyclopropane

This protocol describes the reduction of the diester to the corresponding diol using lithium aluminum hydride.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve this compound (1.0 equivalent) in anhydrous THF in a dropping funnel.

-

Add the solution of the diester dropwise to the LiAlH₄ suspension over 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

A granular precipitate will form. Add ethyl acetate to the mixture and stir vigorously to break up the solids.

-

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

-

Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude trans-1,2-bis(hydroxymethyl)cyclopropane. The product can be purified by flash chromatography if necessary.

Protocol 2: Conceptual Pathway to a Chiral Allylic Alcohol via Desymmetrization

This section outlines the conceptual steps to convert the achiral diol into a chiral allylic alcohol. The experimental details for each step (oxidation and olefination) are standard organic chemistry procedures.

-

Oxidation to Dialdehyde: The trans-1,2-bis(hydroxymethyl)cyclopropane is oxidized to the corresponding dialdehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.

-

Wittig Olefination to Divinyl Carbinol: The resulting dialdehyde is then reacted with a vinyl-containing Wittig reagent (e.g., vinyltriphenylphosphonium bromide and a base) to generate the symmetric divinyl carbinol.

-

Sharpless Asymmetric Epoxidation: The divinyl carbinol is subjected to Sharpless asymmetric epoxidation conditions to yield a chiral epoxy alcohol with high enantiomeric excess. This reaction desymmetrizes the molecule.

-

Conversion to Allylic Alcohol: The resulting epoxy alcohol can then be converted to the desired chiral allylic alcohol through various standard transformations, such as reduction of the epoxide to an alcohol.

Protocol 3: Diastereoselective Simmons-Smith Cyclopropanation of a Chiral Allylic Alcohol

This protocol details the directed cyclopropanation of a chiral allylic alcohol.

Materials:

-

Chiral allylic alcohol (derived from Protocol 2)

-

Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)

-

Diiodomethane (CH₂I₂)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, syringe, magnetic stirrer, ice bath

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chiral allylic alcohol (1.0 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Slowly add diethylzinc (2.0 equivalents) to the solution via syringe.

-

Stir the mixture at 0 °C for 20 minutes.

-

Add diiodomethane (2.0 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution, followed by saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography to afford the diastereomerically enriched cyclopropanated product.

Data Presentation

The following table summarizes typical quantitative data for the key transformations in the diastereoselective synthesis of cyclopropanes. The data is based on literature precedents for similar substrates.

| Step | Transformation | Reactants | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| 1 | Reduction | This compound, LiAlH₄ | trans-1,2-Bis(hydroxymethyl)cyclopropane | 85-95 | N/A | Generic Reduction |

| 2 | Asymmetric Epoxidation | Divinyl carbinol, Ti(OiPr)₄, (+)-DET, t-BuOOH | Chiral Epoxy Alcohol | 70-85 | >95:5 | Sharpless Epoxidation |

| 3 | Cyclopropanation | Chiral Allylic Alcohol, Et₂Zn, CH₂I₂ | Diastereomerically Enriched Bicyclopropane | 80-95 | >95:5 | Simmons-Smith |

Mandatory Visualization

Caption: Synthetic pathway from this compound.

The Versatile Building Block: Diethyl trans-1,2-cyclopropanedicarboxylate in Pharmaceutical Synthesis

Application Note

Introduction

Diethyl trans-1,2-cyclopropanedicarboxylate is a valuable and versatile building block in medicinal chemistry and pharmaceutical drug development. Its rigid cyclopropane core imparts unique conformational constraints on molecules, which can lead to improved potency, selectivity, and pharmacokinetic properties of active pharmaceutical ingredients (APIs). The trans-substitution pattern of the two ester groups provides a stereochemically defined scaffold for the synthesis of complex chiral molecules. This document outlines the applications of this compound in the synthesis of key pharmaceutical intermediates and provides detailed protocols for its synthetic transformations.

Key Applications in Pharmaceutical Synthesis

The primary utility of this compound in pharmaceutical synthesis lies in its role as a precursor to chiral cyclopropylamines and other functionalized cyclopropane derivatives. These motifs are found in a number of marketed drugs and clinical candidates.

1. Synthesis of Chiral Cyclopropylamines for Ticagrelor:

One of the most significant applications of a trans-1,2-disubstituted cyclopropane scaffold is in the synthesis of the antiplatelet drug Ticagrelor . A key intermediate in the synthesis of Ticagrelor is (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine. While various synthetic routes to this intermediate have been developed, a common strategy involves the use of a trans-cyclopropanecarboxylic acid derivative, which can be conceptually derived from this compound. The synthesis typically involves a Curtius or Hofmann rearrangement of a corresponding amide or acyl azide to install the amine functionality.

2. Precursor to Tranylcypromine Analogs:

Tranylcypromine , a monoamine oxidase inhibitor, features a trans-2-phenylcyclopropylamine scaffold. This compound can serve as a starting point for the synthesis of Tranylcypromine and its analogs. The synthetic strategy involves the introduction of a phenyl group and subsequent conversion of one of the ester groups into an amine via rearrangements like the Curtius or Hofmann rearrangement.

3. General Precursor for Functionalized Cyclopropanes:

Beyond these specific examples, this compound is a versatile starting material for a variety of functionalized cyclopropane-containing molecules. The two ester groups can be differentially manipulated. For instance, one ester can be selectively hydrolyzed to a carboxylic acid, which can then be converted to an amide, while the other ester remains available for further transformations. Alternatively, both esters can be reduced to hydroxyl groups to form trans-1,2-bis(hydroxymethyl)cyclopropane, a useful intermediate for further elaboration.

Experimental Protocols

Protocol 1: Synthesis of trans-1,2-Cyclopropanedicarboxamide

This protocol describes the conversion of the diester to the corresponding diamide, a precursor for the Hofmann rearrangement.

Materials:

-

This compound

-

Ammonia (7N solution in methanol)

-

Methanol

-

Pressure vessel (e.g., sealed tube or autoclave)

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

In a suitable pressure vessel, dissolve this compound (1.0 eq) in methanol.

-

Add a 7N solution of ammonia in methanol (10-20 eq).

-

Seal the vessel and heat the mixture to 80-100 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator.

-

The resulting solid is triturated with a suitable solvent (e.g., diethyl ether or ethyl acetate) to afford the crude product.

-

Collect the solid by filtration using a Buchner funnel, wash with the same solvent, and dry under vacuum to yield trans-1,2-cyclopropanedicarboxamide.

Quantitative Data:

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| This compound | 1.0 | 186.21 |

| Ammonia (in Methanol) | 10-20 | 17.03 |

| Product | Expected Yield |

| trans-1,2-Cyclopropanedicarboxamide | 80-95% |

Protocol 2: Synthesis of trans-Cyclopropane-1,2-dicarbonyl diazide (Curtius Rearrangement Precursor)

This protocol outlines the formation of the acyl azide from the corresponding diacid, which is obtained by hydrolysis of the diester.

Materials:

-

trans-1,2-Cyclopropanedicarboxylic acid (from hydrolysis of the diester)

-

Thionyl chloride or Oxalyl chloride

-

Sodium azide

-

Anhydrous acetone or a biphasic system (e.g., water/toluene)

-

Ice bath

-

Separatory funnel

Procedure:

-

Convert trans-1,2-cyclopropanedicarboxylic acid to the corresponding diacyl chloride by reacting with an excess of thionyl chloride or oxalyl chloride (with a catalytic amount of DMF).

-

Remove the excess chlorinating agent under reduced pressure.

-

Dissolve the crude diacyl chloride in anhydrous acetone and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve sodium azide (2.2 eq) in a minimal amount of water and add it dropwise to the cooled solution of the diacyl chloride with vigorous stirring.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain trans-cyclopropane-1,2-dicarbonyl diazide. Caution: Acyl azides are potentially explosive and should be handled with care.

Quantitative Data:

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| trans-1,2-Cyclopropanedicarboxylic acid | 1.0 | 130.10 |

| Sodium azide | 2.2 | 65.01 |

| Product | Expected Yield |

| trans-Cyclopropane-1,2-dicarbonyl diazide | 75-90% |

Protocol 3: Reduction of this compound to trans-1,2-Bis(hydroxymethyl)cyclopropane

This protocol describes the reduction of the diester to the diol, a versatile intermediate.[1]

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ammonium chloride (saturated aqueous solution)

-

Ethyl acetate

-

Sodium sulfate

-

Round-bottom flask with reflux condenser

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5-2.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel over a period of 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

A granular precipitate of aluminum salts will form. Add ethyl acetate to the mixture and stir vigorously for several hours to ensure complete precipitation.

-

Filter the mixture through a pad of celite, washing the filter cake thoroughly with ethyl acetate.

-

Dry the combined organic filtrates over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield trans-1,2-bis(hydroxymethyl)cyclopropane as an oil.

Quantitative Data:

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| This compound | 1.0 | 186.21 |

| Lithium aluminum hydride | 1.5-2.0 | 37.95 |

| Product | Expected Yield |

| trans-1,2-Bis(hydroxymethyl)cyclopropane | 85-95% |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key synthetic transformations and logical relationships discussed.

Caption: Synthetic approach to a key Ticagrelor intermediate.

Caption: Synthetic pathway to Tranylcypromine analogs.

Caption: Workflow for the reduction of the diester to the diol.

References

Application Notes and Protocols: Ring-Opening Reactions of Diethyl trans-1,2-Cyclopropanedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the reactivity of diethyl trans-1,2-cyclopropanedicarboxylate, with a focus on its ring-opening reactions. While this specific isomer is relatively stable, understanding its reactivity is crucial for its application in organic synthesis and drug development. These notes include theoretical background, potential reaction pathways, and detailed experimental protocols adapted from related systems.

Introduction

This compound is a cycloalkane derivative featuring a strained three-membered ring activated by two electron-withdrawing ester groups in a trans configuration. The inherent ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions by various reagents, providing a pathway to functionalized acyclic compounds. These reactions are valuable in synthetic chemistry for the construction of complex molecular architectures from simple precursors. The reactivity of the cyclopropane ring is significantly influenced by the nature and position of the substituents. In the case of this compound, the two ester groups activate the ring towards nucleophilic attack.

Key Applications

The ring-opened products of this compound can serve as precursors for a variety of valuable molecules, including:

-

Amino Acids: Derivatives of glutamic acid and γ-aminobutyric acid (GABA) can potentially be synthesized through nucleophilic ring-opening with nitrogen-containing nucleophiles.

-

Heterocyclic Compounds: Intramolecular cyclization of the ring-opened products can lead to the formation of various heterocyclic systems.

-

Functionalized Acyclic Scaffolds: The ring-opening provides a method to introduce diverse functionalities at specific positions on a linear carbon chain, which is a valuable strategy in medicinal chemistry for the synthesis of new drug candidates.

Reaction Data Summary

Due to the limited number of published ring-opening reactions specifically for this compound, the following table includes data from analogous cyclopropane systems to illustrate the potential reactivity.

| Entry | Cyclopropane Substrate | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | Diethyl 1,1-cyclopropanedicarboxylate | Piperidine | - | 110 | - | Diethyl 2-(2-(piperidin-1-yl)ethyl)malonate | - | [1] |

| 2 | Diethyl 1,1-cyclopropanedicarboxylate | Pyridine | - | RT | - | Zwitterionic adduct | - | [1] |

| 3 | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | TaCl5 | 1,2-Dichloroethane | 23 | 18 | Dimethyl 2-(2-chloro-2-phenylethyl)malonate | 81 | |

| 4 | 1,1-Cyclopropanedicarbonitrile | p-Thiocresol, K-t-BuO | DMSO | 22 | 0.5 | 2-(2-((4-Methoxyphenyl)thio)ethyl)malononitrile | 85 | |

| 5 | Diethyl 1,1-cyclopropanedicarboxylate | Nitrone, MgI2 | CH2Cl2 | RT | 2-4 | Tetrahydro-1,2-oxazine derivative | 85-95 | [2] |

Reaction Mechanisms and Experimental Workflows

The ring-opening of activated cyclopropanes can proceed through different mechanisms depending on the reagents and reaction conditions.

Nucleophilic Ring-Opening

Nucleophilic attack on an electron-deficient carbon of the cyclopropane ring leads to the cleavage of a C-C bond and the formation of a carbanionic intermediate, which is subsequently protonated or reacts with an electrophile.

Caption: General mechanism of nucleophilic ring-opening.

Lewis Acid-Catalyzed Ring-Opening

Lewis acids can coordinate to the carbonyl oxygen of the ester groups, further polarizing the C-C bonds of the cyclopropane ring and making it more susceptible to nucleophilic attack or rearrangement.

Caption: Lewis acid-catalyzed activation and ring-opening.

Experimental Protocols

The following are detailed protocols for reactions involving this compound. Note that Protocol 1 describes a reaction of the ester groups, not a ring-opening, but is a fundamental transformation of this substrate. Protocols 2 and 3 are adapted from reactions of closely related activated cyclopropanes and represent potential pathways for the ring-opening of the title compound.

Protocol 1: Reduction of this compound to trans-1,2-Bis(hydroxymethyl)cyclopropane[3]

This protocol describes the reduction of the ester functionalities to primary alcohols, a common transformation for this substrate.

Materials:

-

This compound (13.59 g, 73.1 mmol)

-

Lithium aluminium hydride (LAH) (4.17 g, 109.7 mmol)

-

Anhydrous tetrahydrofuran (THF) (125 mL)

-

Saturated aqueous ammonium chloride (NH4Cl) solution (30 mL)

-

Ethyl acetate

-

Methanol

-

Sodium methoxide

-

Sodium sulfate (Na2SO4)

-

Three-necked flask (500 mL), reflux condenser, dropping funnel, magnetic stirrer, nitrogen line.

Procedure:

-

A 500-mL, three-necked flask equipped with a magnetic stirrer, reflux condenser, dropping funnel, and nitrogen inlet is charged with LAH (4.17 g) and anhydrous THF (100 mL).

-

The suspension is cooled to 0 °C in an ice-water bath.

-

A solution of this compound (13.59 g) in THF (25 mL) is added dropwise over 1 hour.

-

After the addition is complete, the mixture is allowed to warm to room temperature and then heated to reflux for 2 hours.

-

The reaction is cooled to room temperature and stirred for 18 hours.

-

The flask is cooled again in an ice-water bath, and the reaction is quenched by the cautious addition of saturated aqueous NH4Cl solution (30 mL).

-

Ethyl acetate (30 mL) is added, and the solid salts are broken up with a glass rod.

-

The mixture is stirred for 5 hours and then filtered.

-

The collected solids are resuspended in ethyl acetate (50 mL), stirred for 2 hours, and filtered again. The solids are washed with additional ethyl acetate.

-

The combined organic filtrates are dried over Na2SO4, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is dissolved in methanol (100 mL), and sodium methoxide (100 mg) is added to cleave any acetate byproducts.

-

The reaction progress is monitored by TLC. After completion, the mixture is neutralized with an acidic ion-exchange resin, filtered, and the solvent is evaporated to give the purified diol.

Expected Yield: ~7.45 g of a pale-yellow oil (crude product containing the diol and its mono-acetate).

Protocol 2: Proposed Nucleophilic Ring-Opening with an Amine (Adapted from related systems)

This hypothetical protocol is based on the known reactivity of activated cyclopropanes with amine nucleophiles.

Materials:

-

This compound

-

Benzylamine

-

Anhydrous Toluene

-

Scandium(III) triflate (Sc(OTf)3) (as a potential Lewis acid catalyst)

-

Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen line.

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol), anhydrous toluene (5 mL), and benzylamine (1.2 mmol).

-

If catalysis is desired, add Sc(OTf)3 (0.1 mmol).

-

The reaction mixture is heated to reflux and monitored by TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to isolate the ring-opened product, diethyl 2-(benzylamino)pentane-1,5-dioate.

Expected Outcome: Formation of the corresponding glutamic acid diethyl ester derivative. Reaction conditions, particularly temperature and the use of a Lewis acid catalyst, may need to be optimized.

Protocol 3: Proposed Nucleophilic Ring-Opening with a Thiol (Adapted from related systems)

This protocol outlines a potential pathway for the ring-opening with a thiol nucleophile, which is a common reaction for donor-acceptor cyclopropanes.

Materials:

-

This compound

-

Thiophenol

-

Potassium tert-butoxide

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Round-bottom flask, magnetic stirrer, nitrogen line.

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve potassium tert-butoxide (1.1 mmol) in anhydrous DMSO (2 mL).

-

Add thiophenol (1.0 mmol) to the solution and stir for 10 minutes at room temperature to form the thiophenolate.

-

In a separate flask, dissolve this compound (1.0 mmol) in anhydrous DMSO (3 mL).

-

Add the cyclopropane solution to the thiophenolate solution.

-

The reaction mixture is stirred at room temperature and monitored by TLC.

-

After completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield diethyl 2-(2-(phenylthio)ethyl)succinate.

Expected Outcome: Successful ring-opening to yield the thioether derivative. The reaction is expected to be facile due to the strong nucleophilicity of the thiophenolate.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Lithium aluminium hydride (LAH) is a highly reactive and flammable solid that reacts violently with water. Handle with extreme care under an inert atmosphere.

-

Lewis acids can be corrosive and moisture-sensitive. Handle under an inert atmosphere.

-

Organic solvents are flammable and should be handled away from ignition sources.

-

Dispose of all chemical waste according to institutional and local regulations.

References

Reduction of diethyl trans-1,2-cyclopropanedicarboxylate to trans-1,2-bis(hydroxymethyl)cyclopropane

AN-CHEM-001

Abstract

This application note provides a comprehensive protocol for the reduction of diethyl trans-1,2-cyclopropanedicarboxylate to its corresponding diol, trans-1,2-bis(hydroxymethyl)cyclopropane. This transformation is a fundamental step in the synthesis of various organic molecules and pharmaceutical intermediates. The primary reducing agent detailed is Lithium Aluminum Hydride (LiAlH₄), a potent reagent for the reduction of esters to primary alcohols.[1][2][3] This document outlines the reaction mechanism, a detailed experimental procedure, safety precautions, and quantitative data, intended for use by researchers in organic synthesis and drug development.

Introduction

The reduction of esters to primary alcohols is a cornerstone reaction in organic chemistry. trans-1,2-bis(hydroxymethyl)cyclopropane is a valuable chiral building block used in the synthesis of more complex molecules, including antiviral agents.[4] The most common and efficient method for this conversion is the use of a strong hydride reducing agent, such as Lithium Aluminum Hydride (LiAlH₄ or LAH).[1][3][5] LAH is highly effective for reducing esters and carboxylic acids, functional groups that are typically unreactive towards milder reducing agents like sodium borohydride (NaBH₄).[6] This protocol is based on a well-established procedure published in Organic Syntheses, ensuring reliability and reproducibility.[7]

Reaction Mechanism

The reduction of an ester with LiAlH₄ proceeds through a two-step nucleophilic addition of hydride ions (H⁻).

-

First Hydride Addition: A hydride ion from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond, forming a tetrahedral intermediate.[1][8]

-

Intermediate Collapse: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl group and expelling the ethoxide (-OEt) as a leaving group. This results in the formation of an aldehyde intermediate.[8][9]

-

Second Hydride Addition: The aldehyde formed is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride. This second nucleophilic attack forms an alkoxide intermediate.[8][9]

-

Work-up: A final aqueous work-up (e.g., with saturated NH₄Cl solution) protonates the resulting alkoxide to yield the primary alcohol, trans-1,2-bis(hydroxymethyl)cyclopropane.[8]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis as described in the detailed protocol.

| Parameter | Value | Reference |

| Starting Material | This compound | [7] |

| Mass of Starting Material | 13.59 g | [7] |

| Moles of Starting Material | 73.1 mmol | [7] |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [7] |

| Mass of Reducing Agent | 4.17 g | [7] |

| Moles of Reducing Agent | 109.7 mmol (1.5 equivalents) | [7] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [7] |

| Reaction Temperature | 0 °C (addition), then reflux | [7] |

| Reaction Time | ~21 hours (1 hr addition, 2 hr reflux, 18 hr stir) | [7] |

| Crude Product Yield | 7.45 g | [7] |

Note: The crude product contains the desired diol and a mono-acetate byproduct, which is converted to the diol in the subsequent purification step.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol.

Caption: Experimental workflow for the reduction of this compound.

Detailed Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[7]

5.1. Materials and Equipment

-

This compound (13.59 g, 73.1 mmol)

-

Lithium Aluminum Hydride (LiAlH₄), 95% powder (4.17 g, 109.7 mmol)

-

Anhydrous Tetrahydrofuran (THF), distilled from sodium/benzophenone

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate

-

Methanol

-

Sodium Methoxide

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

500-mL three-necked round-bottom flask

-

Reflux condenser, pressure-equalizing dropping funnel, gas inlet adapter

-

Magnetic stirrer and stir bar

-

Ice-water bath and oil bath

-

Standard glassware for extraction and filtration

-

Rotary evaporator

5.2. Safety Precautions

-

Lithium Aluminum Hydride (LiAlH₄) is a highly reactive, pyrophoric, and water-sensitive reagent. [10] It reacts violently with water and protic solvents to release flammable hydrogen gas.[2] All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.[10]

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Perform the reaction in a well-ventilated fume hood.[10]

-

The quenching process is highly exothermic and releases gas. It must be done slowly and cautiously with adequate cooling.[10]

5.3. Reaction Procedure

-

Setup: Assemble a flame- or oven-dried 500-mL three-necked flask equipped with a Teflon-coated magnetic stirrer, a reflux condenser, a 50-mL pressure-equalizing dropping funnel, and a gas inlet adapter connected to a nitrogen line.

-

Reagent Addition: Under a positive flow of nitrogen, charge the flask with anhydrous THF (100 mL) and Lithium Aluminum Hydride (4.17 g, 109.7 mmol).

-

Cooling: Cool the resulting grey suspension to 0 °C using an ice-water bath.

-

Substrate Addition: Prepare a solution of this compound (13.59 g, 73.1 mmol) in anhydrous THF (25 mL) and add it to the dropping funnel. Add this solution to the stirred LiAlH₄ suspension dropwise over a period of 1 hour, maintaining the internal temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the mixture to reflux using an oil bath and maintain reflux for 2 hours under nitrogen.

-

Stirring: After the reflux period, allow the reaction to cool to room temperature and continue stirring for an additional 18 hours.

5.4. Work-up and Isolation

-

Quenching: Cool the reaction mixture back to 0 °C in an ice-water bath. Cautiously and slowly add saturated aqueous NH₄Cl solution (30 mL) dropwise to quench the excess LiAlH₄. Vigorous gas evolution will occur. The aluminum salts will precipitate as a granular solid.

-

Extraction: Add ethyl acetate (30 mL) to the mixture. Use a glass stir rod to break up the solid salts to facilitate effective stirring. Stir the mixture vigorously for 5 hours.

-

Filtration: Filter the mixture through a Büchner funnel. Wash the collected inorganic salts with additional ethyl acetate (2 x 50 mL).

-

Drying and Evaporation: Combine all the organic filtrates and dry them over anhydrous Na₂SO₄ (approx. 15 g). Filter off the drying agent and transfer the filtrate to a round-bottom flask. Concentrate the solution under reduced pressure using a rotary evaporator (<40 °C) to yield a pale-yellow oil (approx. 7.45 g).

5.5. Purification The crude product is a mixture of the target diol and its mono-acetate derivative, formed from the use of ethyl acetate during workup.

-

Solvolysis: Dissolve the crude oil in methanol (100 mL) and add a catalytic amount of sodium methoxide (100 mg).

-

Monitoring: Stir the solution at room temperature and monitor the conversion of the acetate byproduct to the diol using Thin Layer Chromatography (TLC).

-

Final Isolation: Once the reaction is complete (as indicated by TLC), quench with a few drops of water, and then evaporate the solvent under reduced pressure to yield the purified trans-1,2-bis(hydroxymethyl)cyclopropane as an oil.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. adichemistry.com [adichemistry.com]

- 3. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 6. acs.org [acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. orgosolver.com [orgosolver.com]

- 9. youtube.com [youtube.com]

- 10. ch.ic.ac.uk [ch.ic.ac.uk]

Application Notes and Protocols for the Polymerization of Monomers Derived from Diethyl trans-1,2-Cyclopropanedicarboxylate